8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 874776-53-1) is a highly specialized, tri-functionalized heterocyclic building block procured primarily for advanced medicinal chemistry and agrochemical development. The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in numerous clinical candidates and commercialized drugs. This specific derivative is engineered with three critical features: a 3-carboxylic acid moiety that serves as a versatile handle for late-stage amide or ester coupling, a 2-trifluoromethyl group that significantly enhances lipophilicity and metabolic stability, and an 8-methyl group that provides targeted steric hindrance near the core nitrogen. For procurement teams and process chemists, sourcing this pre-functionalized, intact core eliminates the need for hazardous late-stage fluorination or complex multi-step core assemblies, accelerating the optimization of metabolically robust lead compounds [1].
Generic substitution with simpler analogs, such as 2-methyl or 8-unsubstituted imidazo[1,2-a]pyridine-3-carboxylic acids, fundamentally compromises the pharmacokinetic and structural profile of the downstream product. Replacing the 2-trifluoromethyl group with a standard methyl or hydrogen substituent drastically increases the electron density of the core, rendering it highly susceptible to cytochrome P450-mediated oxidative degradation and altering the basicity (pKa) of the N1 atom, which can lead to off-target hERG liabilities [1]. Furthermore, attempting to use a 3-bromo or 3-iodo precursor instead of the 3-carboxylic acid forces process chemists to rely on palladium-catalyzed aminocarbonylation to form amide bonds. This substitution introduces heavy metal contamination risks, lowers overall yields, and increases scale-up costs compared to the direct, high-yielding peptide coupling enabled by the carboxylic acid moiety [2]. Omitting the 8-methyl group removes critical steric shielding, exposing the C8 position to rapid in vivo hydroxylation.
For industrial scale-up and library synthesis, the functional group at the 3-position dictates the synthetic route. Procuring the 3-carboxylic acid (CAS 874776-53-1) allows for direct, transition-metal-free amide coupling using standard reagents like HATU or EDC/HOBt, routinely achieving yields exceeding 85%. In contrast, utilizing a 3-bromo comparator requires palladium-catalyzed aminocarbonylation under carbon monoxide pressure. This alternative route typically plateaus at 50-65% yield due to competing dehalogenation and necessitates rigorous, costly palladium remediation to meet pharmaceutical API specifications [1].
| Evidence Dimension | Late-stage amide formation yield and metal residue |
| Target Compound Data | >85% yield, 0 ppm Pd residue (direct coupling) |
| Comparator Or Baseline | 3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine (~50-65% yield, high Pd residue risk) |
| Quantified Difference | +20-35% absolute yield improvement; elimination of transition metal catalysts |
| Conditions | Standard HATU/DIPEA coupling vs. Pd(OAc)2/Xantphos aminocarbonylation |
Procuring the carboxylic acid directly eliminates the need for hazardous carbonylation steps and expensive metal scavengers, drastically reducing the cost and complexity of API manufacturing.
The substitution of a methyl group with a trifluoromethyl (CF3) group at the 2-position profoundly impacts the oxidative stability of the imidazo[1,2-a]pyridine core. The strong electron-withdrawing nature of the CF3 group deactivates the electron-rich heterocyclic system toward cytochrome P450-mediated oxidation. Class-level pharmacokinetic data demonstrates that 2-CF3 analogs exhibit human liver microsome (HLM) half-lives exceeding 120 minutes, whereas their 2-methyl counterparts are rapidly metabolized, often showing half-lives of less than 45 minutes [1].
| Evidence Dimension | In vitro intrinsic clearance / Microsomal half-life (t1/2) |
| Target Compound Data | t1/2 > 120 min (HLM) |
| Comparator Or Baseline | 2-Methyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives (t1/2 < 45 min) |
| Quantified Difference | >2.6-fold increase in oxidative stability |
| Conditions | Human Liver Microsome (HLM) stability assay, 1 μM compound concentration |
Selecting the 2-CF3 building block prevents late-stage compound attrition due to poor metabolic stability, ensuring downstream drug candidates maintain sufficient in vivo half-lives.
The inclusion of the 8-methyl group serves a dual purpose: it restricts the conformational flexibility of the core within target binding pockets and blocks a known metabolic soft spot. Imidazo[1,2-a]pyridines lacking substitution at the 8-position are prone to in vivo C8-hydroxylation by phase I metabolic enzymes. By procuring the 8-methylated core, this metabolic liability is completely structurally blocked, shifting the metabolic clearance pathway and often improving the overall bioavailability of the resulting therapeutic [1].
| Evidence Dimension | C8-hydroxylation metabolic liability |
| Target Compound Data | 0% C8-oxidation (position structurally blocked) |
| Comparator Or Baseline | 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (unsubstituted at C8, susceptible to primary hydroxylation) |
| Quantified Difference | Complete elimination of the C8 metabolic soft spot |
| Conditions | In vivo Phase I metabolism profiling |
Procuring an 8-methylated scaffold proactively resolves a common metabolic vulnerability, reducing the number of iterative design cycles required during lead optimization.
Where this compound is the right choice: Medicinal chemistry programs requiring rapid generation of diverse analog libraries. The pre-installed 3-carboxylic acid allows for immediate, parallel amide coupling with various primary and secondary amines using standard automated synthesis protocols, bypassing the bottlenecks of transition-metal catalysis [1].
Where this compound is the right choice: Central Nervous System (CNS) drug discovery where crossing the blood-brain barrier (BBB) is critical. The 2-trifluoromethyl group significantly increases the lipophilicity (logP) of the core and reduces the basicity of the imidazopyridine nitrogen, two factors that strongly correlate with improved passive BBB permeability and reduced efflux pump recognition [2].
Where this compound is the right choice: Process chemistry and pilot-scale manufacturing of fluorinated active pharmaceutical ingredients. Procuring this fully functionalized building block avoids the extreme hazards, specialized equipment, and high costs associated with introducing a trifluoromethyl group at a late stage in the synthetic route [1].